N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
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Overview
Description
N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a thiophene ring, a piperazine moiety, and a benzo[d]oxazole group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Acetylation of the benzo[d]oxazole: The benzo[d]oxazole is then acetylated using acetic anhydride or acetyl chloride.
Coupling with piperazine: The acetylated benzo[d]oxazole is reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.
Introduction of the thiophene ring: The piperazine derivative is then coupled with thiophene-2-carboxylic acid under appropriate conditions to form the final product.
Formation of the hydrochloride salt: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzo[d]oxazole and acetyl moieties can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the benzo[d]oxazole and acetyl groups.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Material Science: The compound’s structural features make it suitable for studying electronic and photonic properties.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]oxazole and piperazine moieties could play crucial roles in these interactions, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-(ALLYLOXY)BENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-4-FLUOROBENZAMIDE
- N-BENZYL-2-OXO-2-((2Z)-2-{2-OXO-1-[2-OXO-2-(3-TOLUIDINO)ETHYL]-1,2-DIHYDRO-3H-INDOL-3-YLIDENE}HYDRAZINO)ACETAMIDE
- N-(2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-2-OXOETHYL)-3-CHLOROBENZAMIDE
Uniqueness
N-(2-(4-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. The presence of the thiophene ring, piperazine moiety, and benzo[d]oxazole group in a single molecule provides a versatile platform for exploring various chemical reactions and biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-[4-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S.ClH/c25-18(14-24-15-4-1-2-5-16(15)28-20(24)27)23-11-9-22(10-12-23)8-7-21-19(26)17-6-3-13-29-17;/h1-6,13H,7-12,14H2,(H,21,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSDXNFCVLWXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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